

An In-depth Technical Guide on the Physical Properties of 2-Fluorodiphenylmethane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluorodiphenylmethane

Cat. No.: B1329804

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorodiphenylmethane is a fluorinated organic compound with the molecular formula $C_{13}H_{11}F$.^[1] Its structure consists of two phenyl groups attached to a central methylene bridge, with a fluorine atom substituted at the ortho-position of one of the phenyl rings.^[1] This substitution significantly influences the molecule's physicochemical properties, making it a compound of interest in various fields, including synthetic chemistry, materials science, and biomedical research.^[1] This technical guide provides a comprehensive overview of the core physical properties of **2-Fluorodiphenylmethane**, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **2-Fluorodiphenylmethane** are crucial for its handling, application, and synthesis. Under standard conditions, it presents as a colorless liquid.^{[1][2]} However, impurities or specific storage conditions may lead to a yellow or brown appearance.^[1]

Quantitative Data Summary

The key physical properties of **2-Fluorodiphenylmethane** are summarized in the table below for easy reference and comparison.

Physical Property	Value	Conditions
Molecular Formula	$C_{13}H_{11}F$	
Molecular Weight	186.22 g/mol	
CAS Number	3794-15-8	
Appearance	Colorless liquid	Standard conditions
Melting Point	50-52 °C	
Boiling Point	258.7 °C	760 mmHg
	74 °C	0.2 Torr
Density	1.076 - 1.08 g/cm ³	25 °C
Refractive Index	1.555 - 1.5586	20 °C, 589.3 nm
Water Solubility	3.7×10^{-3} g/L	25 °C
Solubility in Organic Solvents	Readily soluble	Ethanol, dichloromethane, acetone, hexane, toluene, diethyl ether, benzene
Vapor Pressure	0.0218 mmHg	25 °C
Flash Point	108.4 °C	
Heat of Vaporization	48.93 kJ/mol	
Heat of Fusion	20.20 kJ/mol	

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like **2-Fluorodiphenylmethane**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.^[3] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.^[3]

Methodology:

- Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, sealed at one end.[3][4][5]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a heating medium like mineral oil.[3]
- Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[3]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8]

Methodology:

- Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[9][10][11]
- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[9]
- Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus like a Thiele tube or an aluminum block heater.[7][9][11]
- Heating: The apparatus is heated gently.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]
- Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination

Density is the mass per unit volume of a substance.[\[12\]](#)

Methodology:

- Mass Measurement: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is determined using an analytical balance.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Volume Measurement: A known volume of the liquid is added to the measuring cylinder.[\[13\]](#)[\[14\]](#)[\[15\]](#) For higher accuracy, a pycnometer is filled completely with the liquid.
- Mass of Liquid: The mass of the measuring cylinder or pycnometer with the liquid is measured.[\[13\]](#)[\[14\]](#)[\[15\]](#) The mass of the liquid is calculated by subtracting the mass of the empty container.
- Calculation: The density is calculated by dividing the mass of the liquid by its volume.[\[12\]](#)[\[13\]](#)

Refractive Index Determination

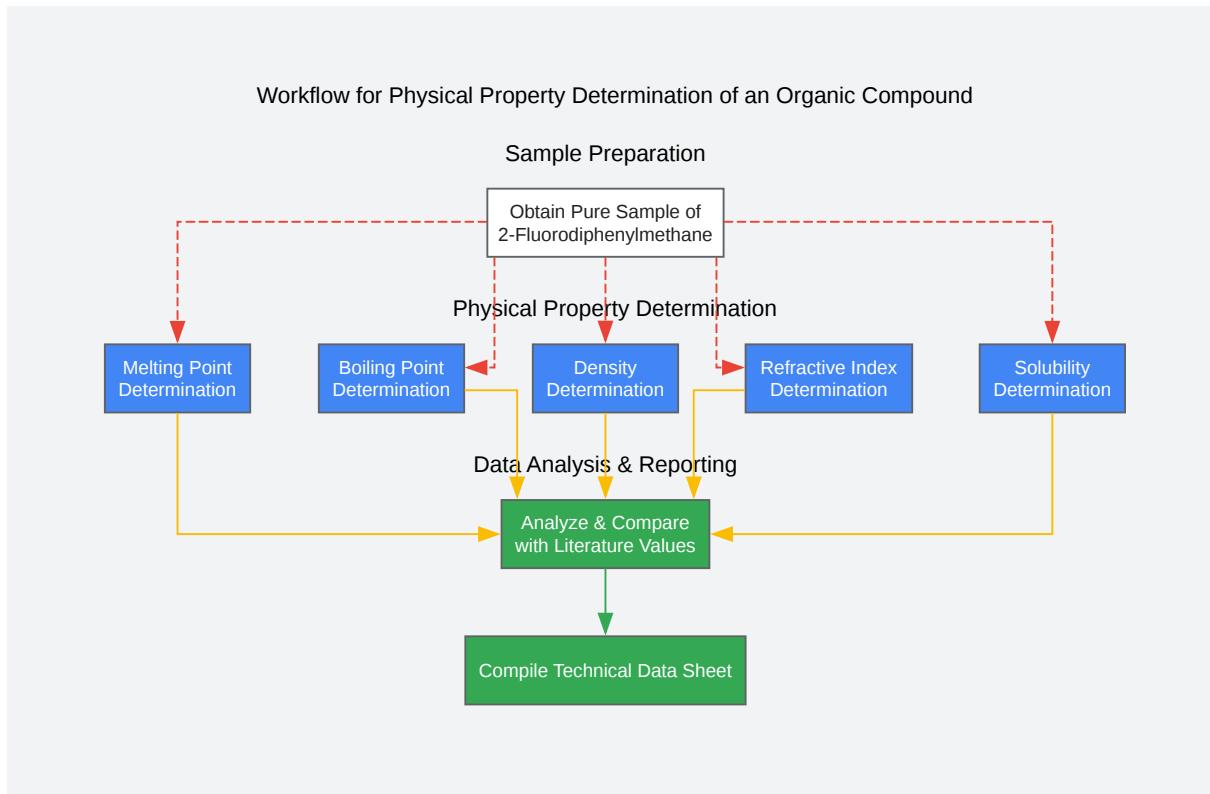
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a fundamental physical property of a substance.

Methodology:

- Apparatus: An Abbe refractometer is commonly used for this measurement.[\[16\]](#)
- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

- Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Solubility Determination


Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

- Sample Preparation: A small, measured amount of the solute (**2-Fluorodiphenylmethane**) is placed in a test tube.
- Solvent Addition: A small, measured volume of the solvent (e.g., water, ethanol) is added to the test tube.
- Observation: The mixture is agitated and observed to see if the solute dissolves completely.
- Heating (Optional): If the solute does not dissolve at room temperature, the mixture can be gently heated to observe if solubility increases with temperature. The solution is then cooled to see if the solute precipitates.
- Classification: The solubility is typically classified as "soluble," "sparingly soluble," or "insoluble."

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of an organic compound like **2-Fluorodiphenylmethane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Fluorodiphenylmethane | 3794-15-8 [smolecule.com]
- 2. rsc.org [rsc.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 15. wjec.co.uk [wjec.co.uk]
- 16. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of 2-Fluorodiphenylmethane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329804#physical-properties-of-2-fluorodiphenylmethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com